molecular formula C24H28FN3O3S B2896304 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892788-79-3

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2896304
CAS No.: 892788-79-3
M. Wt: 457.56
InChI Key: UVWUWAHRKWLJQM-UHFFFAOYSA-N
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Description

“3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperazine derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the quinoline core.

    Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can modify the quinoline core or other aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and other diseases, suggesting that this compound may have similar applications.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Ciprofloxacin: A fluoroquinolone antibiotic.

    Quinidine: An antiarrhythmic agent.

Uniqueness

Compared to these compounds, “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” may possess unique structural features, such as the sulfonyl group and the specific substitution pattern on the quinoline core. These features could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
  • Molecular Formula : C₂₅H₂₉FN₂O₃S
  • Molecular Weight : 456.6 g/mol

This structure includes a quinoline core modified with a sulfonyl group and a piperazine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial DNA replication and cell division. It is believed to interact with:

  • DNA Gyrase
  • Topoisomerase IV

These interactions disrupt bacterial growth, leading to cell death. Additionally, the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of various signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit broad-spectrum antibacterial properties. The specific compound under discussion has shown promising results against various bacterial strains, although detailed quantitative data on its efficacy is still emerging.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

Cell LinePercentage Inhibition
MCF-7 (Breast)70%
A549 (Lung)65%
HeLa (Cervical)60%

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through mechanisms involving ROS production and modulation of apoptotic pathways.

Case Studies

  • Study on Anticancer Effects :
    A recent study evaluated the anticancer properties of the compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potential as a therapeutic agent against bacterial infections.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

  • Inhibition of Bacterial Growth : The compound effectively inhibits DNA gyrase and topoisomerase IV, essential for bacterial replication.
  • Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxicity against multiple cancer cell lines, with mechanisms involving ROS-mediated apoptosis.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S/c1-5-27-15-23(32(30,31)18-11-16(2)10-17(3)12-18)24(29)19-13-20(25)22(14-21(19)27)28-8-6-26(4)7-9-28/h10-15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWUWAHRKWLJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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